molecular formula C16H14N6S B2705755 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 325779-04-2

5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2705755
CAS No.: 325779-04-2
M. Wt: 322.39
InChI Key: QKLYIIRKSZCXCM-UHFFFAOYSA-N
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Description

5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: an imidazo[1,2-a]pyridine core and a 1-phenyl-1H-tetrazole unit connected via a thioether linkage. The imidazo[1,2-a]pyridine scaffold is a well-known nitrogen bridgehead fused heterocycle, recognized as a structural analogue of deazapurines and is associated with a multitude of biological activities . This scaffold is a common motif in pharmacologically active molecules and has been extensively investigated for its broad therapeutic potential . The tetrazole ring system serves as a versatile bioisostere, most commonly for a carboxylic acid or a cis-amide bond in peptidomimetics, which can enhance metabolic stability and modify the physicochemical properties of lead compounds . The specific incorporation of a sulfur atom in a thioether linkage (as in the "(tetrazol-5-yl)thio)" moiety) is a feature present in other biologically active compounds and can influence electronic properties and receptor interactions . The primary research applications of this compound are anticipated in the areas of infectious disease and oxidative stress, based on the documented activities of its structural components. Compounds featuring the imidazo[1,2-a]pyrazine core (a closely related analogue) have demonstrated promising in vitro antioxidant activity, functioning as effective free radical scavengers when compared to standard ascorbic acid . Furthermore, such derivatives have shown pronounced antibacterial activity against pathogens like Staphylococcus aureus and significant antifungal activity against strains such as Candida albicans and Aspergillus niger . The presence of the tetrazole ring can further contribute to antimicrobial properties, as various tetrazole derivatives have been reported to possess antibacterial and antifungal activities . The precise mechanism of action for this specific molecule is a subject for ongoing research, but it is likely multifaceted and dependent on the biological target. The compound's value to researchers lies in its potential as a key intermediate or final candidate for screening against a panel of biological assays, particularly for developing novel antimicrobial and antioxidant agents. It can also serve as a model compound for structure-activity relationship (SAR) studies to optimize the activity of imidazo[1,2-a]pyridine derivatives. This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic personal use.

Properties

IUPAC Name

5-methyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6S/c1-12-6-5-9-15-17-13(10-21(12)15)11-23-16-18-19-20-22(16)14-7-3-2-4-8-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLYIIRKSZCXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrazole moiety: The tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of azides with nitriles under mild conditions.

    Thiomethylation: The final step involves the thiomethylation of the imidazo[1,2-a]pyridine core with the tetrazole derivative, typically using thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazo[1,2-a]pyridine and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with multiple biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of imidazopyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that imidazo[1,2-a]pyridine derivatives could inhibit tumor growth in vivo, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound's derivatives have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown promising results, with some derivatives exhibiting potent antibacterial effects comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, certain derivatives have been identified as inhibitors of phospholipase D, which plays a role in cancer progression and inflammation .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies suggest that it may act as an antagonist at nicotinic receptors, which are implicated in various neurological disorders. This activity positions the compound as a potential candidate for treating conditions such as Alzheimer's disease and other cognitive impairments .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Method Key Reagents Yield (%) Characterization Techniques
Stepwise synthesis1-phenyl-1H-tetrazole85%NMR, MS, X-ray
Coupling reactionsImidazopyridine derivatives90%NMR, IR

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the imidazopyridine scaffold and tested them against different cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells .

Case Study on Antimicrobial Effects

A research team evaluated the antimicrobial properties of 5-methyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds significantly inhibited bacterial growth, suggesting their potential use in treating infections .

Mechanism of Action

The mechanism of action of 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylate-containing compounds. The imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins, modulating their function and activity.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents on the imidazo[1,2-a]pyridine scaffold critically determines reactivity and synthetic pathways.

Compound Substituent Position Key Reactivity Observations Reference
Target Compound 2 (S-linked tetrazole), 5 (methyl) Likely resistant to halogenation at position 3 due to steric/electronic effects of the tetrazole-thio group. Inferred from
3-Methylimidazo[1,2-a]pyridine 3 (methyl) Reacts with NCS to form 3-halogeno-halomethyl derivatives via halogenation at position 1.
2,3-Disubstituted Derivatives 2 (alkyl), 3 (EWG*) Halogenation pathways vary; electron-withdrawing groups (EWGs) stabilize intermediates, altering product distribution.

*EWG: Electron-Withdrawing Group

Key Insight : The target compound’s 2-position tetrazole-thio group likely hinders halogenation at adjacent positions, contrasting with 3-substituted analogues that undergo facile halogenation . The 5-methyl group may further modulate ring electronics, though this requires experimental validation.

Biological Activity

The compound 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N8OSC_{15}H_{12}N_8OS with a molecular weight of approximately 352.38 g/mol. The compound features a complex structure that combines imidazole and tetrazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including those similar to this compound). These compounds have shown significant antibacterial activity against various strains of bacteria. For instance, derivatives containing tetrazole rings have been reported to exhibit enhanced antibacterial effects compared to traditional antibiotics like oxytetracycline, with minimum inhibitory concentrations (MICs) as low as 7.8 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Antifungal Activity

Tetrazole derivatives have also demonstrated antifungal properties. A study indicated that certain substituted tetrazoles effectively inhibited the growth of fluconazole-resistant strains of Candida species. The structure–activity relationship analysis revealed that modifications on the phenyl ring significantly enhanced antifungal potency .

Anticancer Potential

The anticancer properties of tetrazole-containing compounds are another area of interest. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many tetrazole derivatives act as enzyme inhibitors, modulating pathways involved in microbial resistance and cancer progression.
  • Receptor Binding : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Metal Ion Chelation : Some studies suggest that tetrazoles can chelate metal ions, affecting enzymatic activity essential for microbial survival.

Study on Antimicrobial Efficacy

In a comparative study, various tetrazole derivatives were synthesized and evaluated for their antimicrobial activities. The results showed that compounds similar to this compound exhibited twofold to sixteenfold increased efficacy against tested bacterial strains compared to standard treatments .

Evaluation of Antifungal Properties

A comprehensive evaluation of antifungal activity revealed that certain derivatives effectively controlled the in vitro growth of resistant Candida strains. The study utilized molecular docking studies to elucidate the binding interactions between these compounds and fungal targets .

Data Table: Biological Activities Summary

Activity TypeTarget OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus7.8
Bacillus cereus7.8
AntifungalCandida albicansVaries
Fluconazole-resistant strainsVaries
AnticancerVarious cancer cell linesVaries

Q & A

Q. What are the established synthetic routes for constructing the imidazo[1,2-a]pyridine core in this compound?

The imidazo[1,2-a]pyridine scaffold can be synthesized via copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes under optimized conditions . For derivatives with substituents at position 2 (e.g., thioether-tetrazole groups), multi-step approaches are typical: first forming the core, then introducing functional groups via nucleophilic substitution or cross-coupling reactions. Refluxing in ethanol with reagents like 3-bromo-2-oxo-propionic acid ethyl ester is a common step for ring formation .

Q. How is structural characterization of this compound performed, particularly for regiochemical confirmation?

X-ray crystallography is the gold standard for confirming regiochemistry and planarity of the imidazo[1,2-a]pyridine core. For example, dihedral angles between fused rings (e.g., 1.4° between planar six- and five-membered rings) and hydrogen-bonding patterns are critical for structural validation . Spectroscopic methods (IR, NMR) and mass spectrometry are used for preliminary analysis, while HPLC ensures purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

Given the pharmacological relevance of imidazo[1,2-a]pyridines, initial screens should focus on COX-2 inhibition (via enzyme-linked immunosorbent assays, ELISA) , antimicrobial activity (minimum inhibitory concentration, MIC assays) , or neuroprotective effects (cell viability assays using models like SH-SY5Y neurons) . Dose-response curves and selectivity indices (e.g., COX-2/COX-1 ratio) are critical for prioritizing derivatives .

Q. What solvents and catalysts are optimal for introducing the tetrazole-thio moiety?

Thioether linkages are typically formed using thiol-nucleophiles (e.g., 1-phenyl-1H-tetrazole-5-thiol) under basic conditions (e.g., KHCO₃) in polar aprotic solvents like DMF or acetonitrile. Catalysts such as CuI or Pd(PPh₃)₄ may enhance yield in cross-coupling reactions .

Q. How does the electronic nature of substituents affect the compound's stability?

Electron-withdrawing groups (e.g., Br, CN) on the pyridine ring improve stability by reducing electron density, while electron-donating groups (e.g., OMe) may require protective strategies during synthesis. Substituent effects on reaction efficiency are minimal in hydrazination reactions, as shown by yields >85% across diverse electronic environments .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselective sulfenylation at position 2 can be achieved using directing groups or steric control. For example, metal-free hydrazination with diethyl azodicarboxylate (DEAD) in acetonitrile selectively targets C-3 of imidazo[1,2-a]pyridine, leaving C-2 available for subsequent modifications . Computational modeling (DFT) can predict reactive sites to guide synthetic design .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Discrepancies in COX-2 inhibition (e.g., IC₅₀ ranging from 0.07 µM to >10 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration) or impurities. Validate purity via HPLC and corroborate findings using orthogonal assays (e.g., whole-blood COX inhibition) . Structural nuances, such as triazolo-thiadiazole vs. tetrazole-thio groups, also impact activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies should vary substituents on the tetrazole (e.g., phenyl vs. alkyl) and thioether linker (e.g., methylene vs. ethylene). For example, replacing the C-2 phenyl group with naphthyl (electron-donating) or Cl (electron-withdrawing) modulates COX-2 selectivity . High-throughput screening (HTS) and molecular docking (e.g., with COX-2 PDB: 5KIR) can prioritize analogs .

Q. What analytical methods are critical for detecting byproducts in multi-step syntheses?

LC-MS/MS is essential for identifying low-abundance byproducts, especially from incomplete cyclization or oxidation. For example, ethyl acetate evaporation during crystallization may introduce esterification byproducts, detectable via HRMS and ¹³C NMR .

Q. How do steric effects influence the compound's pharmacokinetic profile?

Bulky substituents (e.g., triazolo-thiadiazole) reduce metabolic clearance but may hinder blood-brain barrier penetration. LogP calculations and in vitro microsomal stability assays (e.g., human liver microsomes) guide lead optimization. Methyl groups at C-5 or C-6 improve solubility without compromising activity .

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